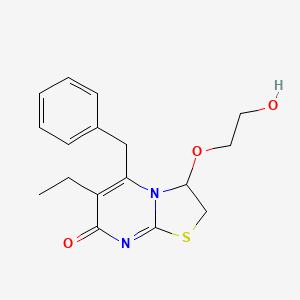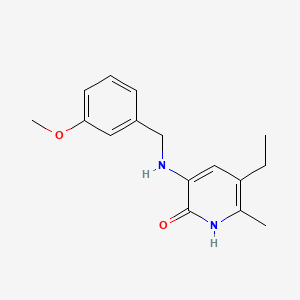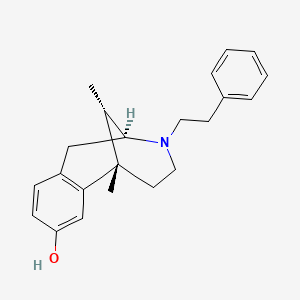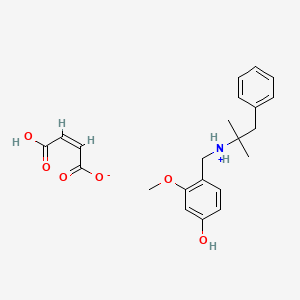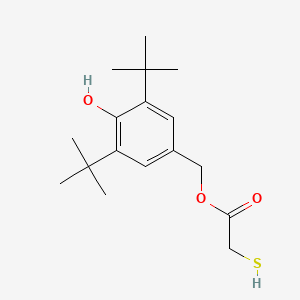
1-(5'-(L-Alanylamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is a complex organic compound that combines amino acids and uracil, a component of RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves multiple steps, starting with the preparation of the L-alanylamino group and its subsequent attachment to the talofuranosyluronic acid. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the expression of specific enzymes in recombinant bacteria. These enzymes can catalyze the formation of the compound under controlled conditions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uronic acid derivatives, while substitution reactions can introduce new amino or hydroxyl groups.
Applications De Recherche Scientifique
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between amino acids and nucleic acids.
Industry: It can be used in the production of biopolymers and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid-uracil conjugates and derivatives of talofuranosyluronic acid. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and uracil components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
93806-79-2 |
|---|---|
Formule moléculaire |
C13H18N4O8 |
Poids moléculaire |
358.30 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4-,6+,7-,8+,9+,11+/m0/s1 |
Clé InChI |
LEEINPKXKQPCMH-WRYFLRNCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


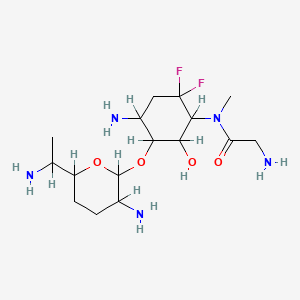
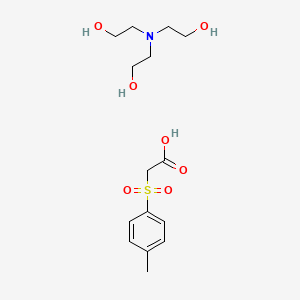

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
